molecular formula C12H14BrNO2 B15281199 ethyl 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylate

ethyl 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylate

Cat. No.: B15281199
M. Wt: 284.15 g/mol
InChI Key: LJDJNORMEXPYOW-UHFFFAOYSA-N
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Description

Ethyl 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylate is a synthetic organic compound that belongs to the class of indene derivatives

Preparation Methods

The synthesis of ethyl 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indene and bromine.

    Bromination: Indene is subjected to bromination using bromine or a brominating agent to introduce the bromine atom at the desired position on the indene ring.

    Amination: The brominated indene is then reacted with an amine, such as ethylamine, to introduce the amino group.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

Ethyl 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxyl or alkyl groups, using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It has been investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Ethyl 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate: This compound lacks the bromine atom and may exhibit different chemical and biological properties.

    Ethyl 1-amino-5-chloro-2,3-dihydro-1H-indene-1-carboxylate: The chlorine atom in this compound may result in different reactivity and biological activity compared to the bromine-containing compound.

    Ethyl 1-amino-5-fluoro-2,3-dihydro-1H-indene-1-carboxylate: The presence of a fluorine atom can significantly alter the compound’s properties, including its stability and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C12H14BrNO2

Molecular Weight

284.15 g/mol

IUPAC Name

ethyl 1-amino-5-bromo-2,3-dihydroindene-1-carboxylate

InChI

InChI=1S/C12H14BrNO2/c1-2-16-11(15)12(14)6-5-8-7-9(13)3-4-10(8)12/h3-4,7H,2,5-6,14H2,1H3

InChI Key

LJDJNORMEXPYOW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC2=C1C=CC(=C2)Br)N

Origin of Product

United States

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